molecular formula CH3O4PS B3064360 Thiophosphonoformic acid CAS No. 99107-93-4

Thiophosphonoformic acid

Cat. No.: B3064360
CAS No.: 99107-93-4
M. Wt: 142.07 g/mol
InChI Key: OSIAURSWRZARKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ANX-201, also known as thiophosphonoformic acid, is a pyrophosphate analog and a member of a new class of reverse transcriptase inhibitors. It is being developed to provide benefits for treatment-resistant HIV-infected patients. This compound has shown a unique resistance profile and has demonstrated the ability to resensitize nucleoside reverse transcriptase inhibitor-resistant viruses .

Preparation Methods

ANX-201 is synthesized through a series of chemical reactions involving thiophosphonoformic acid. The synthetic route typically involves the reaction of phosphonoformic acid with thiophosphoryl chloride under controlled conditions. Industrial production methods focus on optimizing the yield and purity of the compound, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

ANX-201 undergoes various chemical reactions, including:

    Oxidation: ANX-201 can be oxidized to form different derivatives, which may have varying degrees of antiviral activity.

    Reduction: Reduction reactions can modify the thiophosphonoformic acid moiety, potentially altering its biological activity.

    Substitution: Substitution reactions involving ANX-201 can lead to the formation of new compounds with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified antiviral properties .

Scientific Research Applications

ANX-201 has a wide range of scientific research applications, including:

Mechanism of Action

ANX-201 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It acts as a pyrophosphate analog, binding to the active site of the enzyme and preventing the incorporation of nucleotides into the viral DNA. This inhibition disrupts the replication process, leading to a decrease in viral load. The unique resistance profile of ANX-201 is reflected in its ability to resensitize nucleoside reverse transcriptase inhibitor-resistant viruses, making it a valuable addition to combination therapy regimens .

Comparison with Similar Compounds

ANX-201 is compared with other reverse transcriptase inhibitors such as foscarnet and zidovudine. Unlike foscarnet, which has limited oral bioavailability and requires intravenous administration, ANX-201 has demonstrated increased oral bioavailability, potentially enabling oral delivery . Additionally, ANX-201 has shown a unique resistance profile, making it effective against nucleoside reverse transcriptase inhibitor-resistant viruses, a feature not commonly observed in other reverse transcriptase inhibitors .

Similar compounds include:

ANX-201’s unique properties and resistance profile make it a promising candidate for the treatment of HIV, particularly in patients with resistance to existing therapies.

Properties

CAS No.

99107-93-4

Molecular Formula

CH3O4PS

Molecular Weight

142.07 g/mol

IUPAC Name

dihydroxyphosphinothioylformic acid

InChI

InChI=1S/CH3O4PS/c2-1(3)6(4,5)7/h(H,2,3)(H2,4,5,7)

InChI Key

OSIAURSWRZARKZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)P(=S)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.